2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound with the molecular formula C25H24N4O5 This compound is notable for its unique structure, which includes a hydrazino group, a benzylidene moiety, and a dimethoxybenzylidene substituent
Preparation Methods
The synthesis of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N-(4-methylphenyl)-2-oxoacetamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, while the benzylidene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-[2-(4-morpholinylcarbonyl)phenyl]-2-oxoacetamide
- 2-((2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide
Compared to these compounds, 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C18H19N3O4/c1-12-4-6-14(7-5-12)20-17(22)18(23)21-19-11-13-10-15(24-2)8-9-16(13)25-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
OJSNKRYDUOGDSV-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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